molecular formula C13H17N3 B15309199 5-Methyl-6-(4-piperidinyl)-1H-indazole

5-Methyl-6-(4-piperidinyl)-1H-indazole

Cat. No.: B15309199
M. Wt: 215.29 g/mol
InChI Key: MGDBWAIZGBBJDW-UHFFFAOYSA-N
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Description

5-methyl-6-(piperidin-4-yl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a methyl group at the 5-position and a piperidinyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(piperidin-4-yl)-1H-indazole typically involves the construction of the indazole core followed by the introduction of the piperidinyl and methyl substituents. One common synthetic route includes:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indazole core.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of 5-methyl-6-(piperidin-4-yl)-1H-indazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

5-methyl-6-(piperidin-4-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-6-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-6-(piperidin-4-yl)-1H-benzimidazole
  • 5-methyl-6-(piperidin-4-yl)-1H-pyrimidine
  • 5-methyl-6-(piperidin-4-yl)-1H-pyrazole

Uniqueness

5-methyl-6-(piperidin-4-yl)-1H-indazole is unique due to its specific substitution pattern on the indazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methyl group and a piperidinyl group at specific positions on the indazole ring can result in unique interactions with biological targets and distinct physicochemical properties.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-6-piperidin-4-yl-1H-indazole

InChI

InChI=1S/C13H17N3/c1-9-6-11-8-15-16-13(11)7-12(9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3,(H,15,16)

InChI Key

MGDBWAIZGBBJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3CCNCC3)NN=C2

Origin of Product

United States

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